1-[N-Benzyloxycarbonyl-(1S,2R)-1-amino-2-hydroxypropyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Description
1-[N-Benzyloxycarbonyl-(1S,2R)-1-amino-2-hydroxypropyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a bicyclic compound featuring a rigid 2,6,7-trioxabicyclo[2.2.2]octane core substituted with a methyl group at position 4 and a chiral N-benzyloxycarbonyl (Z)-protected amino alcohol side chain. The benzyloxycarbonyl (Z) group serves as a protective moiety for the amine, enhancing stability during synthetic procedures while allowing for selective deprotection under hydrogenolysis or acidic conditions .
Properties
Molecular Formula |
C17H23NO6 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
benzyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate |
InChI |
InChI=1S/C17H23NO6/c1-12(19)14(17-22-9-16(2,10-23-17)11-24-17)18-15(20)21-8-13-6-4-3-5-7-13/h3-7,12,14,19H,8-11H2,1-2H3,(H,18,20)/t12-,14+,16?,17?/m1/s1 |
InChI Key |
AHCRMALSISJSIP-GCAGUQRRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C12OCC(CO1)(CO2)C)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C(C12OCC(CO1)(CO2)C)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including protection of functional groups, strategic coupling reactions, and careful control of stereochemistry. Common reagents in the synthetic route include protective agents for amino and hydroxyl groups, like benzyl chloroformate.
Industrial Production Methods: Industrial production of this compound would require scalable reactions that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution. For instance, the benzyloxycarbonyl group can be removed under hydrogenation conditions.
Common Reagents and Conditions: Typical reagents include hydrogen gas for deprotection, oxidizing agents like PCC for oxidation reactions, and nucleophiles for substitution reactions.
Major Products Formed: Depending on the reaction conditions, major products include deprotected amines, oxidized alcohols, and substituted derivatives.
Scientific Research Applications: 1-[N-Benzyloxycarbonyl-(1S,2R)-1-amino-2-hydroxypropyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has broad applications:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Serves as a molecular probe for studying enzyme mechanisms due to its specific stereochemistry.
Industry: Used in the production of specialty chemicals and fine chemicals.
Mechanism of Action: The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: Enzymes and receptors with affinity for the stereochemistry of the compound.
Pathways Involved: It can inhibit enzymatic activity by mimicking the substrate or binding to the active site.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several derivatives, differing in stereochemistry, substituents, or protective groups. Below is a detailed comparison based on synthetic, structural, and functional properties:
Table 1: Structural and Functional Comparison of Analogous Compounds
Stereochemical Variations
- Diastereomers: The (1S,2S) isomer (CAS 244052-12-8) differs in the configuration of the amino alcohol side chain, which may alter hydrogen-bonding interactions and solubility .
- Enantiomers : The (1R)-configured hydroxyethyl analog () highlights the enantioselectivity of synthetic pathways, as mirrored configurations often exhibit divergent biological activity .
Functional Group Modifications
- Protective Groups :
- Substituent Effects: Replacing the hydroxypropyl group with a hydroxyethyl () or oxoethyl () moiety alters polarity and reactivity.
Research Findings and Implications
- This is analogous to rigid scaffolds in orexin receptor antagonists (), where substituent positioning governs receptor affinity .
- Metabolic Stability : Hydroxyl groups (e.g., in the target compound) may improve solubility but could also increase metabolic clearance compared to ketone-containing analogs .
- Stereoselectivity: The (1S,2R) configuration may optimize interactions with chiral binding pockets in enzymes or receptors, a principle observed in bioactive tetrahydroisoquinolines () .
Biological Activity
1-[N-Benzyloxycarbonyl-(1S,2R)-1-amino-2-hydroxypropyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS No: 206191-48-2) is a synthetic compound belonging to the class of bicyclic amines. It exhibits a complex structure characterized by a bicyclic framework and multiple functional groups, including an amino acid derivative that suggests potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H23NO6 |
| Molecular Weight | 337.37 g/mol |
| Synonyms | N-CBZ-L-threonine OBO ester |
| CAS Registry Number | 206191-48-2 |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential therapeutic applications.
Research indicates that compounds with similar structures often act as antagonists or inhibitors of specific biological pathways. For instance, studies on related bicyclic compounds have shown interactions with neurokinin receptors, suggesting that this compound may exhibit similar receptor-binding properties .
In Vitro Studies
In vitro evaluations have demonstrated that the compound can influence cellular pathways related to inflammation and cell signaling. The structural features of the compound allow it to interact with various enzymes and receptors, potentially modulating their activity.
- Example Study : A study on related bicyclic compounds reported high affinity for neurokinin receptors, which are involved in pain and inflammation pathways . This suggests that 1-[N-Benzyloxycarbonyl-(1S,2R)-1-amino-2-hydroxypropyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane could similarly impact these pathways.
Case Study 1: Neurokinin Receptor Antagonism
A series of analogs related to this compound were synthesized and tested for their ability to inhibit neurokinin receptors. The results indicated that modifications to the bicyclic structure could enhance receptor binding affinity and selectivity . This provides a framework for further exploration of 1-[N-Benzyloxycarbonyl-(1S,2R)-1-amino-2-hydroxypropyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane as a potential therapeutic agent in pain management.
Case Study 2: Antimicrobial Activity
Related compounds have been evaluated for antimicrobial properties against various pathogens. Although specific data on this compound's antimicrobial efficacy is limited, the presence of the amino acid moiety suggests potential for activity against bacterial strains .
Q & A
Q. What are the key synthetic strategies for constructing the 2,6,7-trioxabicyclo[2.2.2]octane core in this compound?
The synthesis of the trioxabicyclo[2.2.2]octane core typically involves iodocyclization of pre-functionalized precursors. For example, 3-(phenylsulfonyl)propanoic acid derivatives can undergo cyclization under mild acidic conditions to form the bicyclic framework . Subsequent functionalization steps include:
- Benzyloxycarbonyl (Cbz) protection : Introduced via carbamate formation using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
- Stereoselective amino alcohol installation : Achieved through chiral auxiliary-mediated alkylation or enzymatic resolution . Critical parameters : Temperature control (<0°C for cyclization), solvent polarity (e.g., THF for stability), and stoichiometric ratios (e.g., 1.2 equivalents of iodinating agents) .
Q. How can the stereochemical configuration (1S,2R) of the amino alcohol moiety be verified experimentally?
- X-ray crystallography : Direct determination of absolute configuration using single-crystal diffraction .
- NMR spectroscopy :
- H-NMR coupling constants () to confirm vicinal diol geometry.
- NOESY correlations to establish spatial proximity between the Cbz group and the hydroxyl proton .
Q. What functional groups in this compound are most reactive under standard laboratory conditions?
- Benzyloxycarbonyl (Cbz) group : Susceptible to hydrogenolysis (H₂/Pd-C) or acidolysis (TFA) for deprotection .
- Hydroxyl group : Prone to oxidation (e.g., Dess-Martin periodinane) or acylation (e.g., Ac₂O/pyridine) .
- Trioxabicyclo core : Stable under mild acidic/basic conditions but degrades under prolonged heating (>100°C) or strong oxidants .
Advanced Research Questions
Q. How does the stereochemistry of the amino alcohol moiety influence its biological activity in enzyme inhibition assays?
The (1S,2R) configuration is critical for rigid spatial alignment with enzyme active sites. For example:
- The hydroxyl group forms hydrogen bonds with catalytic residues (e.g., serine hydrolases), while the Cbz group occupies hydrophobic pockets .
- Comparative studies : The (1R,2S) enantiomer shows 10-fold lower inhibitory activity against trypsin-like proteases due to mismatched hydrogen bonding . Methodology :
- Docking simulations (e.g., AutoDock Vina) to predict binding poses.
- Kinetic assays (e.g., fluorogenic substrates) to measure values .
Q. What mechanistic pathways explain the formation of side products during iodocyclization?
Common side products include endo/exo diastereomers and over-oxidized ketones . Key factors:
- Iodine coordination : Poorly controlled iodine stoichiometry leads to electrophilic iodination at unintended positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, favoring Wagner-Meerwein rearrangements . Mitigation strategies :
- Use substoichiometric iodine (0.8–1.0 eq.) in nonpolar solvents (e.g., CH₂Cl₂).
- Add molecular sieves to scavenge water and minimize hydrolysis .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining bioactivity?
- QSAR models : Correlate logP values (calculated via ChemAxon) with membrane permeability. Target logP <3 for improved solubility .
- Metabolic stability : Predict CYP450 metabolism sites using Schrödinger’s SiteMap. Introduce fluorine substituents to block oxidation .
- Free-energy perturbation (FEP) : Simulate binding affinity changes upon modifying the Cbz group (e.g., replacing benzyl with p-nitrobenzyl) .
Methodological Considerations
Q. What analytical techniques are recommended for characterizing degradation products of this compound?
- LC-MS/MS : Identify hydrolyzed products (e.g., free amino alcohol) using a C18 column and 0.1% formic acid in H₂O/MeCN gradients .
- TGA/DSC : Monitor thermal stability (decomposition onset ~180°C) .
- IR spectroscopy : Detect carbonyl stretching (Cbz group at ~1700 cm⁻¹) and hydroxyl bands (~3400 cm⁻¹) .
Q. How can researchers troubleshoot low yields in the final coupling step of the amino alcohol?
- Protection/deprotection issues : Ensure complete Cbz protection before coupling by TLC (Rf = 0.5 in EtOAc/hexane 1:1) .
- Steric hindrance : Use coupling agents like HATU instead of DCC for bulky substrates .
- Temperature optimization : Conduct reactions at −20°C to minimize epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
